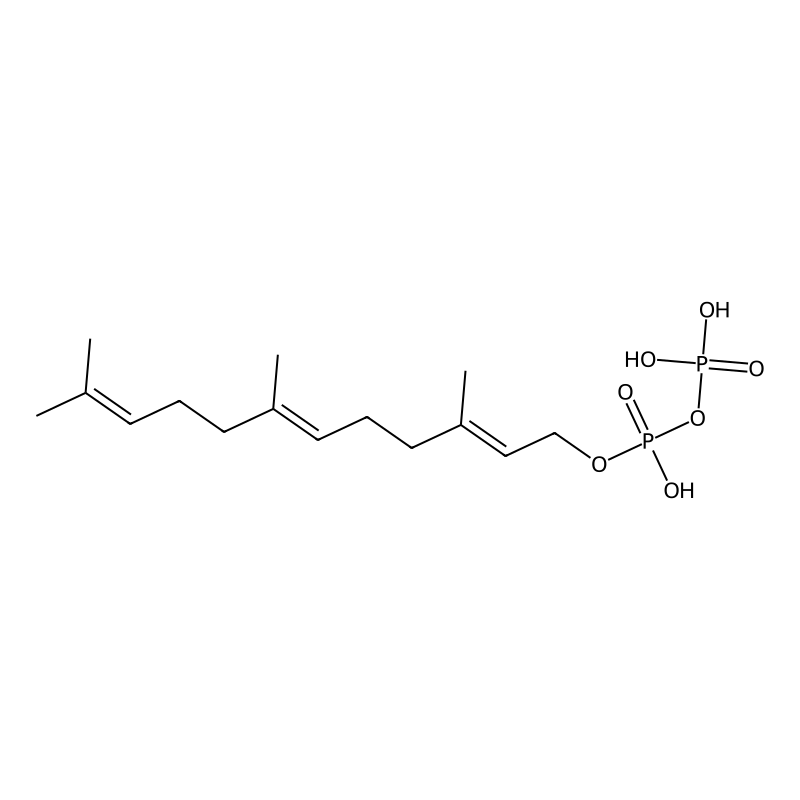

Farnesyl diphosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Farnesyl diphosphate, also known as farnesyl pyrophosphate, is a crucial intermediate in the biosynthesis of various terpenes and terpenoids, including sterols and carotenoids. Its chemical formula is , and it has a molecular weight of approximately 382.33 g/mol . Farnesyl diphosphate plays a vital role in cellular processes, serving as a precursor for the synthesis of important biomolecules such as ubiquinones and dolichols, which are essential for protein glycosylation in the endoplasmic reticulum .

Farnesyl diphosphate is synthesized through the condensation of isopentenyl diphosphate with dimethylallyl diphosphate, followed by further condensation with geranyl diphosphate. The primary reactions can be summarized as follows:

- Formation of Geranyl Diphosphate:

- Formation of Farnesyl Diphosphate:

These reactions are catalyzed by the enzyme farnesyl diphosphate synthase, which facilitates the head-to-tail condensation of these substrates .

Farnesyl diphosphate exhibits several biological activities. It serves as a selective agonist for transient receptor potential vanilloid 3, influencing sensory signaling pathways . Additionally, it is involved in the biosynthesis of squalene through the action of squalene synthase, marking a critical step in sterol biosynthesis . The compound also plays a role in protein farnesylation, which is essential for the proper functioning of various proteins involved in cell signaling and membrane localization .

Farnesyl diphosphate can be synthesized via several methods:

- Enzymatic Synthesis: The most common method involves using farnesyl diphosphate synthase to catalyze the condensation reactions of isopentenyl and dimethylallyl diphosphates. This enzymatic pathway is prevalent in both plant and microbial systems .

- Chemical Synthesis: Although less common, farnesyl diphosphate can also be synthesized through chemical methods involving multi-step organic reactions that build up the farnesyl structure from simpler precursors.

Farnesyl diphosphate has several applications across various fields:

- Pharmaceuticals: It is used in studies related to drug development targeting pathways involved in cholesterol biosynthesis and cancer treatment due to its role in protein farnesylation.

- Biotechnology: Farnesyl diphosphate serves as a substrate for synthesizing bioactive compounds and has potential applications in metabolic engineering for producing terpenoids.

- Nutraceuticals: Its derivatives are explored for their antioxidant properties and potential health benefits.

Research indicates that farnesyl diphosphate interacts with various proteins involved in cellular signaling pathways. For instance, it has been shown to modulate the activity of certain enzymes linked to lipid metabolism and signal transduction . Additionally, studies on its interactions with bisphosphonates reveal that these compounds can inhibit farnesyl diphosphate synthase activity, impacting bone metabolism .

Farnesyl diphosphate shares structural similarities with several other compounds involved in isoprenoid biosynthesis. Below is a comparison highlighting its uniqueness:

| Compound | Structure | Unique Features |

|---|---|---|

| Geranyl Diphosphate | C10H17O7P2 | Precursor to farnesyl diphosphate; shorter chain |

| Isopentenyl Diphosphate | C5H10O7P2 | Basic building block for all larger isoprenoids |

| Squalene | C30H50 | Product of farnesyl diphosphate; key sterol precursor |

| Dolichol | C45H80O20 | Involved in protein glycosylation; longer chain |

Farnesyl diphosphate's unique 15-carbon structure allows it to serve as a critical precursor for larger molecules like squalene while also participating directly in various enzymatic reactions that affect cellular functions.

Molecular Formula and Composition

Farnesyl diphosphate possesses the molecular formula C15H28O7P2 with a molecular weight of 382.33 grams per mole [1] [2]. The compound consists of fifteen carbon atoms arranged in a linear isoprenoid chain, twenty-eight hydrogen atoms, seven oxygen atoms, and two phosphorus atoms [3]. The chemical composition includes a farnesyl hydrocarbon backbone of three consecutive isoprene units linked to a diphosphate functional group [5]. The compound carries a formal charge of -3 in its fully ionized state, existing as a trianion under physiological conditions [9] [15].

| Property | Value |

|---|---|

| Molecular Formula | C15H28O7P2 [1] |

| Molecular Weight (g/mol) | 382.33 [2] |

| CAS Number | 13058-04-3 [1] |

| IUPAC Name | [(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl] diphosphate [15] |

| Chemical Class | Sesquiterpenoid [15] |

| State | Solid [15] |

| Charge (ionized form) | -3 (trianion) [9] |

The International Union of Pure and Applied Chemistry systematic name for farnesyl diphosphate is [(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl] diphosphate [6] [15]. The compound belongs to the sesquiterpenoid class of organic molecules, characterized by three consecutive isoprene units in its structure [5] [15]. The diphosphate moiety consists of two phosphate groups connected through a phosphoanhydride bond, attached to the primary alcohol carbon of the farnesyl chain [1] [6].

Stereochemistry and Isomeric Forms

Trans,trans-Stereoisomerism

The predominant naturally occurring form of farnesyl diphosphate exhibits trans,trans-stereochemistry, specifically the (2E,6E)-configuration [1] [9]. This stereoisomer represents the thermodynamically most stable form and is the major product of farnesyl diphosphate synthase in most biological systems [11] [20]. The trans,trans-configuration results in an extended molecular conformation that minimizes steric interactions between methyl substituents on the double bonds [11].

Research has demonstrated that farnesyl diphosphate synthase produces small amounts of alternative stereoisomers alongside the dominant (2E,E)-form [11] [20]. These minor products include neryl diphosphate (Z-C10) and (Z,E)-farnesyl diphosphate, formed during the consecutive condensation reactions [11]. The formation of these alternative stereoisomers reflects a compromise between optimizing double bond stereoselectivity and maintaining enzymatic efficiency [11].

E/Z Configuration Analysis

Farnesyl diphosphate exists in multiple geometric isomeric forms based on the E/Z configuration of its double bonds [9] [13]. The four possible stereoisomers are (2E,6E), (2Z,6Z), (2Z,6E), and (2E,6Z) configurations [9]. The (2E,6E)-isomer represents the all-trans configuration and constitutes the major biological form [1] [9]. The (2Z,6Z)-isomer exhibits all-cis geometry and occurs as a minor form in certain bacterial systems [9] [13].

| Stereoisomer | Common Name | Natural Occurrence | CAS Number |

|---|---|---|---|

| (2E,6E)-farnesyl diphosphate | trans,trans-farnesyl diphosphate | Major form in most organisms [1] | 13058-04-3 [1] |

| (2Z,6Z)-farnesyl diphosphate | cis,cis-farnesyl diphosphate | Minor form in some bacteria [3] | 27248-37-9 [3] |

| (2Z,6E)-farnesyl diphosphate | cis,trans-farnesyl diphosphate | Intermediate in some pathways [13] | Not assigned |

| (2E,6Z)-farnesyl diphosphate | trans,cis-farnesyl diphosphate | Rare [9] | Not assigned |

The E/Z configuration significantly influences the biological activity and substrate specificity of farnesyl diphosphate [12] [29]. Enzymes that utilize farnesyl diphosphate as a substrate often exhibit strict stereochemical requirements, with most preferring the (2E,6E)-configuration [12] [29]. The (2Z,6E)-isomer can serve as an alternative substrate for certain enzymes, particularly in mycobacterial systems where it functions as a precursor to decaprenyl diphosphate [13].

Conformational States

Farnesyl diphosphate adopts multiple conformational states due to rotation around the single bonds in its flexible hydrocarbon chain [11] [12]. The molecule can exist in extended, folded, and intermediate conformations depending on the dihedral angles between consecutive isoprene units [11]. Computational studies have identified stable conformational intermediates that facilitate enzymatic recognition and binding [12].

The conformational flexibility of farnesyl diphosphate plays a crucial role in its interaction with protein farnesyltransferase [12]. Research has demonstrated that the farnesyl group undergoes a conformational rearrangement prior to the chemical step of protein prenylation [12]. This conformational activation involves a transition from the initial binding conformation to an intermediate state that resembles the product complex [12].

The conformational preferences of farnesyl diphosphate are influenced by the protonation state of the diphosphate group [12]. When the diphosphate is monoprotonated, the molecule adopts a stable intermediate conformation that facilitates enzymatic catalysis [12]. The conformational transition barrier height varies depending on the substrate and enzyme system, with typical values ranging from 1-3 kilocalories per mole [12].

Physical and Spectroscopic Properties

Farnesyl diphosphate exists as a solid at room temperature and exhibits high solubility in water and aqueous buffers when present as its salt form [4] [8]. The compound demonstrates solubility greater than 5 milligrams per milliliter in water and most aqueous buffer systems [4] [34]. The hydrophobic nature of the farnesyl chain is balanced by the hydrophilic diphosphate group, resulting in amphiphilic properties [33].

| Property | Value |

|---|---|

| Water Solubility (mg/mL) | >5 (as salt) [4] |

| logP | 2.4-3.62 [16] [37] |

| pKa (strongest acidic) | 1.77 [37] |

| Thermal Stability | Stable at -20°C [4] |

| UV λmax (nm) | 236 [17] |

| 1H NMR Chemical Shifts (D2O) | δ 1.61-1.72 (methyl), 4.45 (OCH2), 5.23-5.46 (alkene H) [28] |

| 31P NMR Chemical Shifts (D2O) | δ -6.56 (d), -9.89 (d), JP,P = 21.9 Hz [28] |

| 13C NMR Key Signals (D2O) | δ 120.5-142.8 (alkene C), 63.2 (OCH2) [28] |

The ultraviolet absorption spectrum of farnesyl diphosphate exhibits a maximum at 236 nanometers, attributed to the extended conjugated system of the farnesyl moiety [17]. The extinction coefficient at this wavelength is 14,000 inverse centimeters per mole, providing a reliable method for quantitative analysis [17]. The compound shows thermal stability when stored at -20 degrees Celsius, with stock solutions maintaining activity when frozen at or below this temperature [4] [34].

Nuclear magnetic resonance spectroscopy provides detailed structural information for farnesyl diphosphate [27] [28]. The proton nuclear magnetic resonance spectrum in deuterium oxide shows characteristic signals for the methyl groups at δ 1.61-1.72, the OCH2 protons at δ 4.45, and the alkene protons at δ 5.23-5.46 [28]. The phosphorus-31 nuclear magnetic resonance spectrum displays two doublets at δ -6.56 and δ -9.89 with a phosphorus-phosphorus coupling constant of 21.9 Hertz [28].

Reactivity Profile

Farnesyl diphosphate exhibits diverse reactivity patterns that enable its participation in numerous biochemical transformations [19] [20]. The compound serves as both a nucleophile and an electrophile depending on the reaction conditions and enzymatic environment [19] [21]. The primary reactive sites include the terminal diphosphate group and the allylic positions adjacent to the double bonds [20] [23].

| Reaction Type | Enzyme/Process | Product |

|---|---|---|

| Biosynthesis | Farnesyl diphosphate synthase [19] | From DMAPP + 2 IPP |

| Protein Prenylation | Protein farnesyltransferase [23] | Prenylated proteins |

| Sterol Synthesis | Squalene synthase [22] | Squalene |

| Sesquiterpene Synthesis | Sesquiterpene synthases [24] | Various sesquiterpenes |

| Phosphorylation | Farnesyl diphosphate kinase [21] | Farnesyl triphosphate |

| Hydrolysis | Phosphatases | Farnesol |

The biosynthetic formation of farnesyl diphosphate proceeds through consecutive head-to-tail condensations catalyzed by farnesyl diphosphate synthase [19] [20]. This enzyme catalyzes the sequential addition of dimethylallyl diphosphate with two molecules of isopentenyl diphosphate to generate the fifteen-carbon product [19]. The reaction mechanism involves the formation of allylic carbocation intermediates that undergo nucleophilic attack by the incoming isopentenyl diphosphate [20].

Farnesyl diphosphate functions as a key substrate in protein prenylation reactions catalyzed by protein farnesyltransferase [23]. These enzymes transfer the farnesyl group to cysteine residues in specific protein sequences, enabling membrane association and protein-protein interactions [23]. The reaction proceeds through the formation of a ternary complex followed by nucleophilic attack by the cysteine thiol on the allylic carbon [23].

Sesquiterpene synthases utilize farnesyl diphosphate as a substrate to generate diverse cyclic and acyclic sesquiterpene products [24] [29]. These enzymes catalyze complex cyclization reactions involving multiple carbocation rearrangements and Wagner-Meerwein shifts [29]. The product distribution depends on the specific enzyme active site architecture and the stabilization of intermediate carbocations [29].

Nuclear Magnetic Resonance Characterization of Allylic Cation Intermediates

Nuclear magnetic resonance spectroscopy has enabled the direct observation and characterization of allylic cation intermediates formed during farnesyl diphosphate metabolism [25] [30]. Carbon-13 nuclear magnetic resonance studies have provided unprecedented insights into the structure and dynamics of these reactive intermediates [30]. The detection of delocalized allylic cations represents a significant advancement in understanding the mechanistic details of isoprenoid biosynthesis [30].

Research using carbon-13 labeled geranyl diphosphate as a substrate for farnesyl diphosphate synthase revealed a distinct signal at δ 164.5 in the carbon-13 nuclear magnetic resonance spectrum [30]. This signal was assigned to C-1 of a delocalized C10-allylic cation based on molecular orbital calculations and comparison with model compounds [30]. The observation of this intermediate provides direct evidence for the carbocation mechanism proposed for prenyltransferase enzymes [30].

Solid-state nuclear magnetic resonance investigations have characterized the binding of farnesyl diphosphate and related molecules to their target enzymes [26] [32]. These studies utilized carbon-13, nitrogen-15, and phosphorus-31 magic-angle sample spinning nuclear magnetic resonance to determine protonation states and binding conformations [26] [32]. The results indicate that the diphosphate group of farnesyl diphosphate exists in a specific protonation state when bound to farnesyl diphosphate synthase [26].

The nuclear magnetic resonance characterization of allylic cation intermediates has revealed the importance of conformational changes during enzymatic catalysis [29]. Studies of sesquiterpene synthases demonstrate that specific mutations can affect the formation and stabilization of allylic cation intermediates [29]. The T296V mutant of amorpha-4,11-diene synthase shows altered product distributions due to defective allylic rearrangement of farnesyl diphosphate to nerolidyl diphosphate intermediates [29].

The mevalonate pathway serves as the primary route for farnesyl diphosphate biosynthesis in eukaryotic organisms, fungi, and certain bacterial species [1]. This pathway initiates with the condensation of three acetyl-coenzyme A molecules to generate mevalonate, which subsequently undergoes a series of phosphorylation and decarboxylation reactions to produce the fundamental five-carbon building blocks isopentenyl diphosphate and dimethylallyl diphosphate [1] [2].

In eukaryotic cells, the mevalonate pathway operates predominantly in the cytosolic compartment, where it provides precursors for sesquiterpenoid and sterol biosynthesis [3] [1]. The pathway exhibits tight regulatory control through multiple feedback mechanisms, including transcriptional regulation by sterol regulatory element-binding proteins and post-translational modifications of key enzymes [4]. Farnesyl diphosphate synthase occupies a strategic position within this pathway, catalyzing the formation of the fifteen-carbon farnesyl diphosphate from the five-carbon precursors [5] [6].

The integration of farnesyl diphosphate synthase within the mevalonate pathway involves sophisticated substrate channeling mechanisms that ensure efficient metabolite flow. The enzyme exhibits high specificity for its substrates, with Michaelis constants of 0.6 μM for isopentenyl diphosphate and 0.7 μM for geranyl diphosphate [7] [8]. These kinetic parameters reflect the enzyme's evolved optimization for substrate recognition and catalytic efficiency within the cellular environment.

Research has demonstrated that farnesyl diphosphate serves as a crucial intermediate for multiple downstream pathways, including cholesterol biosynthesis, dolichol formation, and protein prenylation [1] [9]. The enzyme's dual role in producing both structural lipids and signaling molecules highlights its central importance in cellular metabolism and growth regulation.

Non-Mevalonate Pathway Contributions

The non-mevalonate pathway, also known as the methylerythritol phosphate pathway, represents an alternative biosynthetic route for generating isopentenyl diphosphate and dimethylallyl diphosphate [10] [11]. This pathway operates through a fundamentally different biochemical mechanism, initiating with the condensation of pyruvate and glyceraldehyde three-phosphate to form deoxyxylulose five-phosphate [11] [12].

The non-mevalonate pathway exhibits distinct phylogenetic distribution, being present primarily in bacteria, plant plastids, and algae chloroplasts [10] [11] [13]. In plant systems, both pathways operate simultaneously but in different cellular compartments, with the mevalonate pathway functioning in the cytosol and the non-mevalonate pathway operating within plastids [10] [3].

The contribution of the non-mevalonate pathway to farnesyl diphosphate biosynthesis varies significantly among organisms. In bacteria such as Escherichia coli, the non-mevalonate pathway serves as the sole source of isoprenoid precursors [11]. However, recent metabolic engineering studies have demonstrated the feasibility of co-expressing both pathways in bacterial systems, allowing for enhanced production of isoprenoid compounds [10].

The enzymatic machinery of the non-mevalonate pathway includes eight distinct enzymes, each catalyzing specific transformations that ultimately yield isopentenyl diphosphate and dimethylallyl diphosphate [11]. The first committed step involves deoxyxylulose phosphate reductoisomerase, which converts deoxyxylulose five-phosphate to methylerythritol four-phosphate [11]. Subsequent enzymatic reactions proceed through a series of phosphorylation and cyclization steps, culminating in the formation of the five-carbon isoprenoid precursors.

Sequential Condensation Reactions

The biosynthesis of farnesyl diphosphate proceeds through a series of highly ordered condensation reactions that demonstrate remarkable stereochemical precision and mechanistic sophistication. Farnesyl diphosphate synthase catalyzes two sequential head-to-tail condensation reactions: first, the combination of dimethylallyl diphosphate with isopentenyl diphosphate to form geranyl diphosphate, followed by the condensation of geranyl diphosphate with a second molecule of isopentenyl diphosphate to produce farnesyl diphosphate [5] [14] [15].

Dimethylallyl Diphosphate and Isopentenyl Diphosphate Condensation

The initial condensation reaction between dimethylallyl diphosphate and isopentenyl diphosphate represents the foundational step in farnesyl diphosphate biosynthesis [5] [14]. This reaction proceeds through an ionization-condensation-elimination mechanism that involves the formation of a carbocationic intermediate [14] [16].

The mechanistic details of this condensation have been elucidated through extensive kinetic and structural studies. The reaction initiates with the ionization of dimethylallyl diphosphate, facilitated by the enzyme-bound trinuclear magnesium cluster [17] [18]. This metal cofactor system enhances the electrophilic character of the allylic carbon, promoting the departure of the diphosphate leaving group and generating a stabilized allylic cation [16] [17].

Computational simulations have provided detailed insights into the transition state structure and energetics of this condensation reaction [14] [17]. The calculations suggest that the reaction proceeds through a single concerted step involving carbocation formation and subsequent nucleophilic attack by the carbon-carbon double bond of isopentenyl diphosphate [14]. The activation barrier for this process is significantly lowered by specific active site residues, including threonine 201, which stabilizes the carbocationic intermediate through hydrogen bonding interactions [18].

Stereochemical analysis of the condensation products reveals that the reaction proceeds with complete retention of configuration at the allylic carbon of dimethylallyl diphosphate [19] [20]. This stereochemical outcome is consistent with a mechanism involving tight ion pair formation between the allylic cation and the departing diphosphate group, preventing free rotation and maintaining stereochemical integrity [16].

Geranyl Diphosphate and Isopentenyl Diphosphate Condensation

The second condensation reaction involves the combination of geranyl diphosphate with isopentenyl diphosphate to form the fifteen-carbon farnesyl diphosphate product [5] [14]. This reaction follows a mechanistically similar pathway to the initial condensation but exhibits distinct kinetic and thermodynamic characteristics [7] [8].

Kinetic studies have revealed that the second condensation reaction proceeds with a catalytic rate constant of 38 per minute for geranyl diphosphate, indicating efficient substrate turnover [7] [8]. The Michaelis constant for geranyl diphosphate in this reaction is 0.7 μM, demonstrating high substrate affinity and specificity [7]. These kinetic parameters reflect the enzyme's optimization for sequential substrate processing and product formation.

The mechanism of the second condensation involves conformational changes within the enzyme active site that accommodate the larger geranyl diphosphate substrate [21] [22]. Structural studies have demonstrated that substrate binding induces closure of the carboxy-terminal tail region, creating an enclosed active site environment that facilitates catalysis [21] [23] [24]. This conformational change is essential for proper substrate positioning and transition state stabilization.

Experimental evidence from substrate analogue studies has provided detailed insights into the stereochemical requirements for the second condensation reaction [20] [25]. The use of fluorinated geranyl diphosphate analogues has demonstrated that the reaction proceeds through a similar ionization mechanism, with the allylic substrate serving as the electrophilic partner [16]. The stereochemical outcome of this reaction is consistent with anti addition across the carbon-carbon double bond of isopentenyl diphosphate [26] [27].

Stereochemical Control Mechanisms

The biosynthesis of farnesyl diphosphate exhibits remarkable stereochemical precision, with the enzyme ensuring the exclusive formation of the trans,trans-geometric isomer [5] [19]. This stereochemical selectivity is achieved through sophisticated molecular recognition mechanisms that discriminate between potential substrate conformations and control the geometry of bond formation.

The primary mechanism for stereochemical control involves the precise positioning of substrates within the enzyme active site [28] [29]. Structural studies have revealed that farnesyl diphosphate synthase contains two distinct substrate binding sites: an allylic binding site that accommodates dimethylallyl diphosphate and geranyl diphosphate, and a homoallylic binding site that binds isopentenyl diphosphate [30] [21]. The spatial arrangement of these binding sites ensures that condensation reactions proceed with the correct geometric outcome.

Analysis of the enzyme's active site architecture has identified specific amino acid residues that contribute to stereochemical control [28] [29]. The aromatic residue pairs at the fourth and fifth positions upstream of the first aspartate-rich motif play crucial roles in determining the chain length and stereochemistry of polyprenyl products [6] [28]. Site-directed mutagenesis studies have demonstrated that alterations to these residues can significantly impact product specificity and stereochemical outcomes [22].

The enzyme's stereochemical control mechanisms also involve dynamic conformational changes that occur during the catalytic cycle [21] [24]. Substrate binding induces specific conformational states that orient the reacting molecules in geometries that favor trans double bond formation [23]. The closing of the carboxy-terminal tail creates a constrained environment that limits substrate mobility and ensures precise stereochemical control [24].

Mechanistic studies using deuterium-labeled substrates have provided detailed insights into the stereochemical course of the condensation reactions [27] [31]. These experiments have demonstrated that the enzyme catalyzes transfer of the farnesyl group with inversion of configuration, consistent with a mechanism involving backside attack by the nucleophilic substrate [27]. The stereochemical outcomes are highly reproducible and reflect the enzyme's evolved precision for product formation.

Allylic Cation Intermediate Formation

The formation of allylic cation intermediates represents a critical mechanistic feature of farnesyl diphosphate biosynthesis, with these reactive species serving as key electrophilic partners in the condensation reactions [14] [16] [32]. The stabilization and reactivity of these intermediates are governed by sophisticated enzyme-substrate interactions that modulate their chemical properties and reactivity patterns.

The initial formation of allylic cation intermediates occurs through the enzyme-catalyzed ionization of allylic diphosphate substrates [16] [33]. This process is facilitated by the trinuclear magnesium cluster within the enzyme active site, which coordinates to the diphosphate leaving group and enhances its departure [17] [18]. The resulting allylic cation is stabilized through multiple mechanisms, including delocalization of positive charge across the allyl system and specific interactions with active site residues [14] [17].

Computational studies have provided detailed insights into the electronic structure and stability of allylic cation intermediates formed during farnesyl diphosphate biosynthesis [14] [17]. Quantum mechanical calculations indicate that these intermediates exhibit significant carbocationic character, with positive charge distributed across the carbon framework of the allyl system. The stabilization energy provided by the enzyme environment is estimated to be substantial, allowing for the formation of otherwise highly reactive intermediates under physiological conditions.

The reactivity patterns of allylic cation intermediates are influenced by both electronic and steric factors within the enzyme active site [16] [32]. The positional selectivity of nucleophilic attack by isopentenyl diphosphate is controlled by the spatial organization of substrates within the binding sites [25]. Experimental studies using substrate analogues have demonstrated that modifications to the electronic properties of the allylic system can significantly impact reaction rates and product distributions [16].

The lifetime and fate of allylic cation intermediates are critical determinants of reaction efficiency and selectivity [32] [34]. Kinetic studies suggest that these intermediates are sufficiently long-lived to allow for conformational adjustments within the enzyme-substrate complex, but short enough to prevent competing side reactions [16]. The rapid quenching of allylic cations by nucleophilic attack ensures high product yields and minimal formation of unwanted byproducts.

| Mechanistic Parameter | Value | Significance |

|---|---|---|

| Km for isopentenyl diphosphate | 0.6 μM | High substrate affinity |

| Km for geranyl diphosphate | 0.7 μM | Efficient second condensation |

| kcat for geranyl diphosphate | 38 min⁻¹ | Rapid product formation |

| Product dissociation rate | 0.08 s⁻¹ | Rate-limiting step |

| Substrate inhibition constant | 1 μM | Regulatory mechanism |

| Structural Feature | Description | Functional Role |

|---|---|---|

| Enzyme quaternary structure | Homodimer | Two active sites per enzyme |

| Active site motifs | DDXX(XX)D and DDXXD | Metal coordination and catalysis |

| Substrate binding sites | Allylic and homoallylic | Substrate specificity and positioning |

| Metal cofactor | Trinuclear Mg²⁺ cluster | Facilitates ionization reactions |

| Conformational dynamics | Carboxy-terminal tail closure | Active site assembly and regulation |

| Pathway | Starting Materials | Cellular Location | Organism Distribution |

|---|---|---|---|

| Mevalonate pathway | 3 Acetyl-CoA molecules | Cytosol | Animals, fungi, plant cytoplasm |

| Non-mevalonate pathway | Pyruvate + Glyceraldehyde 3-phosphate | Plastids/chloroplasts | Bacteria, plant plastids, algae |

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

G8X8WT527W

Wikipedia

Use Classification

Dates

Trost et al. Total synthesis of terpenes via palladium-catalysed cyclization strategy. Nature Chemistry, DOI: 10.1038/s41557-020-0439-y, published online 30 March 2020

Explore Compound Types